Trimethylsilylmethylmagnesium Chloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

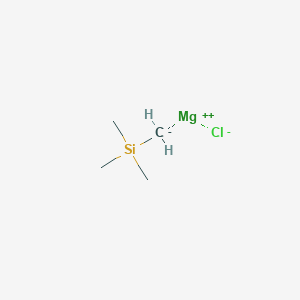

IUPAC Name |

magnesium;methanidyl(trimethyl)silane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11Si.ClH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBLTKZWYAHPKM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[CH2-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClMgSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101267917 | |

| Record name | Magnesium, chloro[(trimethylsilyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13170-43-9 | |

| Record name | Magnesium, chloro[(trimethylsilyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Aspects and Preparative Strategies of Trimethylsilylmethylmagnesium Chloride

The Role of Grignard Reagents in Modern Organic Synthesis

Grignard reagents, organomagnesium compounds with the general formula R-Mg-X (where R is an organic group and X is a halogen), are a cornerstone of modern organic synthesis. wikipedia.org Their utility lies primarily in their ability to form new carbon-carbon bonds, a fundamental process in the construction of more complex organic molecules from simpler precursors. tutorchase.comwikipedia.org The carbon-magnesium bond is highly polar, rendering the carbon atom nucleophilic and capable of attacking a wide range of electrophilic centers, most notably carbonyl compounds. wikipedia.orgyoutube.com This reactivity makes Grignard reagents indispensable tools for chemists in academia and industry, particularly in the synthesis of pharmaceuticals, polymers, and natural products. tutorchase.com

Historical Context and Significance of Grignard Chemistry

The discovery of Grignard reagents by the French chemist François Auguste Victor Grignard in 1900 marked a revolutionary moment in organic chemistry. wikipedia.orgontosight.ai This breakthrough, for which he was awarded the Nobel Prize in Chemistry in 1912, provided a relatively simple and highly effective method for creating carbon-carbon bonds. ontosight.ainobelprize.org Prior to Grignard's work, the formation of such bonds was often a challenging and inefficient process. The newfound ease of preparation and the broad applicability of these organomagnesium reagents led to their immediate and widespread adoption in synthetic chemistry. acs.org The significance of Grignard's discovery is underscored by the fact that these reagents continue to be one of the most widely used classes of organometallic compounds in organic synthesis over a century later. acs.orgnumberanalytics.com

Synthetic Methodologies for Trimethylsilylmethylmagnesium Chloride Generation

This compound is a specific Grignard reagent that serves as a valuable precursor in various organic transformations, including the synthesis of allylsilanes and the methylenation of carbonyl compounds. researchgate.netlookchem.comchemicalbook.com Its preparation follows the general principles of Grignard reagent synthesis, but with considerations specific to its precursor and reactivity.

Conventional Grignard Formation from Halogenated Precursors

The most common and conventional method for generating Grignard reagents involves the direct reaction of an organic halide with magnesium metal. acs.orgthermofisher.com This process is typically carried out under anhydrous conditions to prevent the highly reactive Grignard reagent from being quenched by protic solvents. reachemchemicals.com

The synthesis of this compound is achieved through the reaction of chloromethyltrimethylsilane (B1583789) with magnesium turnings. researchgate.netorgsyn.org The magnesium metal inserts itself into the carbon-chlorine bond of the chloromethyltrimethylsilane, forming the desired organomagnesium compound. youtube.com The reaction is initiated by adding a small portion of the chloromethyltrimethylsilane to a suspension of magnesium in an appropriate solvent. orgsyn.org Once the reaction begins, the remaining precursor is added at a rate that maintains a gentle reflux. orgsyn.org

Reaction Scheme: (CH₃)₃SiCH₂Cl + Mg → (CH₃)₃SiCH₂MgCl

Table 1: Reactants for the Synthesis of this compound

| Reactant | Chemical Formula | Role |

|---|---|---|

| Chloromethyltrimethylsilane | (CH₃)₃SiCH₂Cl | Halogenated Precursor |

| Magnesium | Mg | Metal |

Influence of Anhydrous Ethereal Solvents on Reagent Formation

The choice of solvent is critical for the successful formation of Grignard reagents. Anhydrous ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are the most commonly employed. ontosight.aithermofisher.comunp.edu.ar These solvents play a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium atom. wikipedia.org This solvation is essential for the reagent to remain in solution and maintain its reactivity. The use of anhydrous conditions is imperative because Grignard reagents are strong bases and will react with even trace amounts of water or other protic solvents, leading to the formation of the corresponding hydrocarbon and magnesium hydroxide, thereby destroying the reagent. researchgate.netreachemchemicals.com The solubility and stability of this compound are well-established in these ethereal solvents. researchgate.net

Table 2: Common Ethereal Solvents for Grignard Reagent Formation

| Solvent | Chemical Formula | Key Property |

|---|---|---|

| Diethyl Ether | (C₂H₅)₂O | Stabilizes Grignard reagent |

Magnesium Activation Techniques for Enhanced Reagent Formation

One of the practical challenges in Grignard reagent synthesis is the passivating layer of magnesium oxide that coats the surface of the magnesium metal, which can inhibit the reaction with the organic halide. wikipedia.org To overcome this, various activation techniques have been developed to expose a fresh, highly reactive magnesium surface.

Common methods for magnesium activation include:

Mechanical Activation: Techniques such as crushing the magnesium pieces in situ, rapid stirring, or sonication can physically break the oxide layer. wikipedia.orglookchem.com

Chemical Activation: The use of activating agents is a widespread practice. Small amounts of iodine, methyl iodide, or 1,2-dibromoethane (B42909) are frequently used to initiate the reaction. wikipedia.org The reaction of 1,2-dibromoethane with magnesium produces ethene gas, providing a visual indicator of activation. wikipedia.org These activators react with the magnesium surface to generate small amounts of magnesium halides, which help to clean the surface and facilitate the main reaction.

More advanced techniques for preparing highly reactive magnesium, such as the Rieke method which involves the reduction of magnesium halides, can be employed for the synthesis of Grignard reagents from particularly unreactive halides. lookchem.comunl.edu These methods generate a fine powder of highly active magnesium with a large surface area, enhancing its reactivity. lookchem.com

Utility of Activating Agents in Facilitating Oxidative Addition

The synthesis of Grignard reagents, including this compound, proceeds through the oxidative addition of magnesium metal to an organic halide. youtube.com In this process, elemental magnesium, in its zero oxidation state (Mg(0)), inserts into the carbon-halogen bond, resulting in the formation of an organomagnesium compound where magnesium is in the +2 oxidation state. youtube.com A significant kinetic barrier to this reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, inhibiting its reaction with the organic halide. wikipedia.org

To overcome this barrier and facilitate the reaction, various activating agents are employed. These agents work by disrupting the oxide layer, exposing a fresh, highly reactive magnesium surface. wikipedia.org Common methods of activation include both chemical and mechanical approaches. Chemical agents like iodine, methyl iodide, and 1,2-dibromoethane are frequently used. wikipedia.org For instance, 1,2-dibromoethane reacts with magnesium to form magnesium bromide and ethylene (B1197577) gas, and the observation of bubbles provides a visual indicator that the activation process has been successful. wikipedia.org Another approach involves using specially prepared, highly reactive forms of magnesium, such as Rieke magnesium, which can undergo oxidative addition even at very low temperatures. organic-chemistry.orgcmu.eduacs.org

| Activating Agent/Method | Mechanism of Action | Typical Application |

|---|---|---|

| Iodine (I₂) | Chemically reacts with the MgO layer to form soluble magnesium iodide, exposing fresh Mg surface. | A small crystal is added to the reaction flask with magnesium turnings before adding the halide. |

| 1,2-Dibromoethane | Reacts with Mg to form MgBr₂ and ethylene gas, physically disrupting the surface. The reaction is exothermic, which also helps initiate the main reaction. wikipedia.org | A small amount is added to the magnesium suspension; bubbling indicates activation. wikipedia.org |

| Mechanical Grinding/Stirring | Physically breaks the MgO layer, exposing the unoxidized metal underneath. wikipedia.org | Used in situ to maintain an active surface throughout the reaction. |

| Rieke Magnesium | A highly reactive, fine powder form of Mg(0) with a large, oxide-free surface area, prepared by reducing a magnesium salt. organic-chemistry.orgcmu.edu | Used for preparing Grignard reagents from less reactive halides or at low temperatures. organic-chemistry.orgcmu.edu |

| Diisobutylaluminium hydride (DIBAL-H) | Acts as a reducing agent to clean the magnesium surface and removes trace amounts of water from the solvent. | Allows for reliable initiation of the Grignard formation at low temperatures. |

Mechanistic Role of Trimethylsilyl Chloride (TMSCl) in Metal Activation and Intermediate Solubilization

While commonly known for its use in protecting groups and as a trapping agent in other reactions, Trimethylsilyl chloride (TMSCl) also serves as an effective activating agent for metal(0) powders in oxidative addition reactions. nih.gov Its role is multifaceted, extending beyond the simple removal of the oxide layer that is typical of agents like iodine. Research, particularly studies utilizing fluorescence lifetime imaging microscopy (FLIM) on related organozinc systems, has revealed a dual mechanistic function for TMSCl. nih.govresearchgate.netnih.gov

Understanding the Solution-State Behavior of this compound

Grignard Reagent Speciation and the Schlenk Equilibrium

In ethereal solvents like diethyl ether or tetrahydrofuran (THF), this compound does not exist as a single, simple monomeric species with the formula (CH₃)₃SiCH₂MgCl. Instead, it is part of a complex and dynamic chemical equilibrium known as the Schlenk equilibrium. wikipedia.orgtcichemicals.comwikipedia.org This equilibrium involves the redistribution of ligands around the magnesium centers, leading to the co-existence of several distinct chemical species in the solution. wikipedia.org

The primary equilibrium is between the alkylmagnesium halide (RMgX) and its redistribution products: the dialkylmagnesium compound (R₂Mg) and the magnesium halide salt (MgX₂). wikipedia.org

2 RMgX ⇌ R₂Mg + MgX₂

For this compound, this equilibrium can be written as:

2 (CH₃)₃SiCH₂MgCl ⇌ [(CH₃)₃SiCH₂]₂Mg + MgCl₂

Furthermore, these species can form dimers or higher oligomers and are coordinated by solvent molecules (L), typically THF or diethyl ether. wikipedia.orgresearchgate.net The position of this equilibrium is sensitive to several factors, including the specific organic group (R), the halide (X), the solvent, the concentration, and the temperature. wikipedia.org For example, the addition of dioxane can drive the equilibrium to the right by precipitating the magnesium halide as an insoluble coordination polymer, MgX₂(dioxane)₂. wikipedia.orgwikipedia.org

| Species Formula | Chemical Name | Role in Equilibrium |

|---|---|---|

| (CH₃)₃SiCH₂MgCl | This compound | The primary monomeric Grignard reagent. |

| [(CH₃)₃SiCH₂]₂Mg | Bis(trimethylsilylmethyl)magnesium | The dialkylmagnesium component. |

| MgCl₂ | Magnesium Chloride | The magnesium dihalide component. |

| [(CH₃)₃SiCH₂MgCl]₂ | Dimeric this compound | An aggregated form, often with bridging halide ligands. |

Reactivity Profiles and Mechanistic Investigations of Trimethylsilylmethylmagnesium Chloride in Organic Transformations

Nucleophilic Reactivity Towards Carbonyl and Related Electrophiles

Trimethylsilylmethylmagnesium chloride, (CH₃)₃SiCH₂MgCl, is a versatile Grignard reagent that exhibits characteristic nucleophilic reactivity towards a variety of carbonyl compounds and their derivatives. Its utility in organic synthesis stems from its ability to introduce a trimethylsilylmethyl group, which can then participate in a range of subsequent transformations.

Addition to Aldehydes and Ketones

The addition of this compound to aldehydes and ketones is a fundamental and widely utilized reaction. This process serves as the entry point for several important synthetic strategies, including the formation of alkenes, α-silyl ketones, and β-hydroxysilanes.

One of the most significant applications of this compound is in the methylenation of carbonyl compounds, a key transformation in organic synthesis. This is primarily achieved through the Peterson olefination reaction. The initial step involves the nucleophilic addition of the Grignard reagent to an aldehyde or ketone, which, after an aqueous workup, affords a β-hydroxysilane intermediate. nih.gov

A distinct advantage of using α-silyl organomagnesium compounds like this compound is the ability to isolate this β-hydroxysilane intermediate. This stability is attributed to the strong bond between magnesium and oxygen, which prevents immediate elimination. nih.gov In contrast, when α-silyl organolithium reagents are used, the reaction often proceeds directly to the alkene due to the weaker lithium-oxygen bond. nih.gov

The isolated β-hydroxysilane can then be subjected to elimination under either acidic or basic conditions to yield the desired alkene. This two-step sequence provides a degree of control over the reaction outcome. nih.gov For instance, a one-pot synthesis of allylsilanes from enolizable methyl aryl ketones has been developed, where the initial nucleophilic addition of this compound generates the corresponding β-silylalkoxides. msu.edu Subsequent treatment with diisobutylaluminum chloride at elevated temperatures promotes an abnormal Peterson olefination to furnish the allylsilanes in moderate yields. msu.edu

Table 1: One-Pot Synthesis of Allylsilanes from Aryl Methyl Ketones

| Entry | Ketone | Product | Yield (%) |

| 1 | Acetophenone | [(2-Phenyl)allyl]trimethylsilane | 55 |

| 2 | 4'-Fluoroacetophenone | [2-(4-Fluorophenyl)allyl]trimethylsilane | 60 |

| 3 | 4'-Chloroacetophenone | [2-(4-Chlorophenyl)allyl]trimethylsilane | 62 |

| 4 | 4'-Bromoacetophenone | [2-(4-Bromophenyl)allyl]trimethylsilane | 65 |

| 5 | 4'-Methoxyacetophenone | [2-(4-Methoxyphenyl)allyl]trimethylsilane | 40 |

Data sourced from Kwan, M. L. D., et al. (2019). msu.edu

The synthesis of α-silyl ketones can be achieved through the reaction of this compound with carboxylic acid derivatives, particularly acyl chlorides. However, the reaction of Grignard reagents with acyl chlorides can be complicated by a second addition of the nucleophile to the initially formed ketone, leading to a tertiary alcohol as the final product. chemistrysteps.comchemistrysteps.com

To circumvent this, specific reaction conditions and reagents can be employed. For example, the reaction of this compound with acetic anhydride has been used to prepare α-trimethylsilylacetone. orgsyn.org A more general approach for the synthesis of aryl ketones involves the direct addition of Grignard reagents to acid chlorides in the presence of bis[2-(N,N-dimethylamino)ethyl] ether. This additive is believed to form a tridentate complex with the Grignard reagent, moderating its reactivity and preventing the over-addition to the newly formed ketone. wisc.edu This method has been shown to provide aryl ketones in high yields. wisc.edu

Table 2: Synthesis of Aryl Ketones from Grignard Reagents and Acyl Chlorides with a Moderating Agent

| Entry | Grignard Reagent | Acyl Chloride | Product | Yield (%) |

| 1 | EtMgBr | Benzoyl chloride | Propiophenone | 91 |

| 2 | PhMgBr | Benzoyl chloride | Benzophenone | 95 |

| 3 | VinylMgBr | Benzoyl chloride | Chalcone | 85 |

| 4 | EtMgBr | 4-Methoxybenzoyl chloride | 4-Methoxypropiophenone | 93 |

| 5 | EtMgBr | 1-Naphthoyl chloride | 1-Propiophenone | 89 |

Data represents a general protocol for aryl ketone synthesis using moderated Grignard reagents, as described by Wang, X-j., et al. (2006). wisc.edu

The initial product of the nucleophilic addition of this compound to an aldehyde or ketone is a magnesium β-silylalkoxide. Aqueous workup of this intermediate leads to the corresponding β-hydroxysilane. nih.gov As mentioned previously, the magnesium cation's strong affinity for the oxygen atom makes the intermediate alkoxide relatively stable, often allowing for its isolation before elimination. nih.gov

The formation of these β-hydroxysilanes is a crucial step in the Peterson olefination. nih.gov The ability to isolate and purify these intermediates provides an opportunity for stereocontrol in the subsequent elimination step to form either the (E)- or (Z)-alkene. nih.gov For instance, heating the β-silylalkoxide derived from acetophenone in THF without any additional reagents leads to the formation of the corresponding β-hydroxysilane. msu.edu

When this compound adds to a chiral aldehyde or ketone containing a stereocenter alpha to the carbonyl group, the formation of diastereomeric products is possible. The stereochemical outcome of such additions can often be predicted using established models, primarily the Felkin-Anh and Cram-chelation models. uwindsor.ca

The Felkin-Anh model generally predicts the outcome for non-chelating substrates. It posits that the largest group on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, typically opposite the largest group and along the Bürgi-Dunitz trajectory. uwindsor.ca

In contrast, the Cram-chelation model applies when a chelating group (such as an alkoxy or amino group) is present on the α-carbon. In such cases, the Lewis acidic magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the heteroatom of the chelating group, forming a rigid five-membered ring. This chelation controls the conformation of the substrate, and the nucleophile preferentially attacks from the less hindered side of this rigid structure, often leading to a different diastereomer than predicted by the Felkin-Anh model. libretexts.org The choice of protecting group on a hydroxyl function, for example, can determine whether a reaction proceeds via a Felkin-Anh or a Cram-chelate pathway. Bulky silyl protecting groups tend to disfavor chelation and lead to Felkin-Anh products. libretexts.org

Table 3: Predicted Stereochemical Outcomes of Nucleophilic Addition to α-Chiral Carbonyls

| Model | Substrate Requirement | Key Interaction | Predicted Major Diastereomer |

| Felkin-Anh | Non-chelating group at α-position | Steric hindrance directs attack opposite the largest group | anti (typically) |

| Cram-Chelation | Chelating group (e.g., -OR, -NR₂) at α-position | Lewis acidic metal chelates with carbonyl and heteroatom | syn (typically) |

Reactions with Carboxylic Acid Derivatives

The reactivity of this compound extends to carboxylic acid derivatives, including esters and amides, although the outcomes can be more varied than with aldehydes and ketones.

The reaction of Grignard reagents with esters typically results in the formation of tertiary alcohols. This occurs because the initial nucleophilic acyl substitution produces a ketone intermediate, which is generally more reactive than the starting ester towards the Grignard reagent. Consequently, a second equivalent of the Grignard reagent adds to the ketone, leading to the tertiary alcohol after acidic workup. For example, the reaction of ethyl acetate with an excess of a Grignard reagent like methylmagnesium chloride yields a tertiary alcohol. doubtnut.com

The reaction with amides is more complex and substrate-dependent. While amides are generally less reactive than esters towards nucleophiles, reactions can occur. In some cases, this compound has been shown to participate in the reductive coupling of tertiary amides to yield amine products. researchgate.net For instance, it has been used as an effective reagent for carbon-carbon bond formation in a two-stage, iridium-catalyzed reductive coupling of tertiary amides with Grignard reagents. researchgate.net

Table 4: Reactivity of this compound with Carboxylic Acid Derivatives

| Carboxylic Acid Derivative | Intermediate Product | Final Product | Notes |

| Acyl Chloride | α-Silyl Ketone | Tertiary Alcohol | Over-addition is common; can be controlled under specific conditions. |

| Ester | Ketone | Tertiary Alcohol | The intermediate ketone is highly reactive towards the Grignard reagent. |

| Amide (tertiary) | Silylated hemiaminal | Tertiary Amine | Can participate in reductive coupling reactions. |

Accessing 1,1-Disubstituted Ethylenes from Esters

The reaction of this compound with esters provides a pathway to synthesize 1,1-disubstituted ethylenes. This transformation is typically achieved through a Peterson olefination reaction sequence. In this process, the ester is first treated with this compound. This addition, often facilitated by the presence of anhydrous cerium trichloride, yields an intermediate β-hydroxysilane. rsc.org Subsequent elimination of the hydroxyl and silyl groups from this intermediate furnishes the desired 1,1-disubstituted ethylene (B1197577). rsc.org This method is a valuable tool for the synthesis of allyldimethylsilanes and their corresponding chlorosilanes. rsc.org

For instance, various esters can be converted to their corresponding trimethylsilanes in good yields, which are then used in the subsequent olefination step. rsc.org

Table 1: Synthesis of Trimethylsilanes from Esters

| Ester Substrate | Product | Yield (%) |

|---|---|---|

| Ester 4a | Trimethylsilane 5a | 91% |

| Ester 4b | Trimethylsilane 5b | 61% |

| Ester 4c | Trimethylsilane 5c | 75% |

Data sourced from a study on diastereoselective synthesis of trisubstituted olefins. rsc.org

Reactions with Alkyl Halides and Sulfur Compounds

This compound is a versatile Grignard reagent that reacts with various electrophiles, including alkyl halides. libretexts.orglibretexts.org These reactions typically involve the formation of a new carbon-carbon bond, where the trimethylsilylmethyl group acts as a nucleophile. libretexts.org The reactivity of alkyl halides in these reactions generally follows the order of I > Br > Cl, with fluorides being the least reactive. libretexts.org

In the presence of transition metal catalysts, the scope of these reactions can be significantly expanded. For example, a cobalt-catalyzed three-component coupling reaction of alkyl bromides, 1,3-dienes, and this compound has been developed to produce homoallylsilanes in good to excellent yields. acs.org This reaction is proposed to proceed through a mechanism involving radical species generated from the alkyl halides. acs.org

| Alkyl Bromide | 1,3-Diene | Product | Yield (%) |

| 1-Bromobutane | 1,3-Butadiene | (E)-1-(Trimethylsilyl)oct-2-ene | 85% |

| 1-Bromohexane | Isoprene | 6-Methyl-1-(trimethylsilyl)dec-2-ene | 92% |

| Bromoacetal 5 | 1,3-Butadiene | Tetrahydrofuran (B95107) derivative 6 | 95% |

| Data represents selected examples from a cobalt-catalyzed coupling reaction. acs.org |

Peterson Olefination: A Key Application of this compound

The Peterson olefination is a prominent application of this compound, serving as a silicon-based alternative to the Wittig reaction for the synthesis of alkenes. nrochemistry.comwikipedia.org The reaction involves the addition of the α-silyl carbanion from this compound to a ketone or aldehyde, forming a β-hydroxysilane intermediate. wikipedia.orgchemistnotes.com This intermediate is then eliminated to yield the final alkene product. wikipedia.orgchemistnotes.com

A significant advantage of using this compound is that the intermediate β-hydroxysilanes are often stable enough to be isolated. organic-chemistry.orgorganicchemistrydata.org This is because the magnesium strongly coordinates with the oxygen atom, preventing immediate elimination. organic-chemistry.orgwordpress.com This stability allows for the separation of diastereomeric intermediates, which is crucial for controlling the stereochemical outcome of the final alkene. wikipedia.orgorganic-chemistry.org The elimination step can be induced by treatment with either acid or base, leading to different stereoisomers. nrochemistry.comwikipedia.org

Stereospecificity and Diastereoselectivity in Peterson Elimination (Anti vs. Syn)

A key feature of the Peterson olefination is its ability to produce either cis- or trans-alkenes from the same β-hydroxysilane intermediate by choosing different elimination conditions. nrochemistry.comwikipedia.org The stereochemical outcome is dictated by the pathway of the elimination step, which can be either syn- or anti-elimination.

Acid-Catalyzed Anti-Elimination : Treatment of the β-hydroxysilane with an acid results in a stereospecific anti-elimination. nrochemistry.comwikipedia.orgorganicchemistrydata.org This process is analogous to an E2 elimination mechanism. organicchemistrydata.org

Base-Catalyzed Syn-Elimination : Conversely, when the β-hydroxysilane is treated with a base (such as NaH or KH), it undergoes a stereospecific syn-elimination. nrochemistry.comwikipedia.orgorganicchemistrydata.org This pathway is believed to proceed through a four-membered cyclic silaoxetane intermediate. organicchemistrydata.org

This dual stereochemical control allows for the selective synthesis of the desired alkene isomer, provided that the diastereomeric β-hydroxysilane intermediates can be separated. nrochemistry.comchemistnotes.comorganic-chemistry.org Therefore, the stereoselectivity of the Peterson olefination is highly dependent on the ability to obtain diastereomerically pure β-silylcarbinols. nrochemistry.com

| Elimination Condition | Stereochemical Pathway | Resulting Alkene Isomer |

| Acid (e.g., H₂SO₄, AcOH) | Anti-elimination | One stereoisomer (e.g., E-alkene) |

| Base (e.g., KH, t-BuOK) | Syn-elimination | Opposite stereoisomer (e.g., Z-alkene) |

Transition Metal-Catalyzed and Mediated Reactions

This compound is also utilized in a variety of transition metal-catalyzed reactions, particularly in the formation of carbon-carbon bonds. uva.es These catalytic processes often provide efficient and selective transformations that are otherwise difficult to achieve. uva.es Cross-coupling reactions are among the most powerful methods for C-C bond formation, where a metal catalyst, typically from groups 8-10, facilitates the reaction between two reagents. uva.esmdpi.com

Cross-Coupling Reactions Utilizing this compound

In the realm of cross-coupling reactions, this compound serves as an effective nucleophilic partner. It can be coupled with various organic electrophiles in the presence of a suitable transition metal catalyst, most notably nickel complexes. rameshrasappan.com These reactions are valuable for creating new silicon-carbon bonds, leading to the synthesis of organosilanes which have widespread applications in organic synthesis. rameshrasappan.com

Nickel-Catalyzed Coupling with Aryl Triflates, Carbamates, and Vinyl Selenides

Nickel catalysis has proven to be particularly effective for the cross-coupling of this compound with otherwise unreactive electrophiles like aryl triflates and carbamates. sigmaaldrich.com

Aryl Triflates : Nickel complexes can catalyze the coupling of aryl triflates with this compound. sigmaaldrich.comresearchgate.netnih.gov This provides a method for the synthesis of aryltrimethylsilanes.

Aryl Carbamates : Aryl carbamates, which are often inert in palladium-catalyzed reactions, can be successfully coupled with silylmagnesium reagents using nickel catalysts. rameshrasappan.comnih.govscribd.comnih.gov This methodology is advantageous as carbamates are readily prepared and can be functionalized prior to the coupling reaction. rameshrasappan.comnih.gov Kinetic studies suggest that the rate-limiting step in this process is the cleavage of the C-O bond of the carbamate. rameshrasappan.comscribd.com

Vinyl Selenides : this compound is also used in nickel-catalyzed cross-coupling reactions with vinyl selenides. sigmaaldrich.com

Table 2: Nickel-Catalyzed Cross-Coupling Reactions

| Electrophile | Catalyst System | Product Type |

|---|---|---|

| Aryl Triflates | Nickel(II) complex | Aryltrimethylsilane |

| Aryl Carbamates | Nickel(II) complex/ligand | Aryltrimethylsilane |

| Vinyl Selenides | Nickel(II) complex | Allylic trimethylsilane |

This table summarizes the types of nickel-catalyzed cross-coupling reactions involving this compound.

Cobalt-Catalyzed Cross-Coupling Processes

The utility of this compound extends to cobalt-catalyzed cross-coupling reactions, which offer an economical and effective alternative to methods using palladium or nickel catalysts. researchgate.net These cobalt-centered reactions have broadened the scope of possible transformations, accommodating a variety of sensitive functional groups. researchgate.net In these processes, this compound can act as a crucial promoter or additive. For instance, a cobalt-phosphine complex has been shown to catalyze a Heck-type reaction between alkyl halides and styrenes in the presence of this compound to produce β-alkylstyrenes. acs.orgacs.org This reaction proceeds via a radical mechanism. acs.orgsigmaaldrich.cn

A notable application is the direct cross-coupling of aryl and alkyl halides, which avoids the pre-formation of stoichiometric Grignard reagents, enhancing the sustainability of the process. organic-chemistry.org A catalyst system of CoCl₂/Me₄-DACH has been used effectively for this purpose. organic-chemistry.org The proposed mechanism involves cobalt(0) species that engage in single electron transfer (SET) and reductive elimination to yield the cross-coupled product. organic-chemistry.org Furthermore, cobalt-diamine complexes catalyze the cross-coupling of primary and secondary alkyl halides with aryl Grignard reagents, a process confirmed to involve the oxidative addition of the alkyl halide to cobalt via a radical pathway. nih.gov

Radical Pathways in Reactions Involving this compound

A significant body of evidence indicates that many transformations involving this compound, particularly those catalyzed by cobalt, proceed through radical pathways rather than conventional two-electron mechanisms. acs.orgnih.gov The formation of Grignard reagents itself can involve free radical intermediates. harvard.edu In cobalt-catalyzed reactions, the generation of an alkyl radical from an alkyl halide is a key mechanistic step. nih.gov This radical nature allows for the use of a wide range of alkyl halides, including chlorides, which are often less reactive in traditional cross-coupling reactions. sigmaaldrich.cnrsc.org The intermediacy of carbon-centered radicals often leads to the loss of original stereochemistry from the starting alkyl halides, which can be a strategic element in designing asymmetric reactions with racemic starting materials. nih.gov

Generation of Alkyl Radicals from Alkyl Halides via Cobalt Catalysis

The combination of a cobalt catalyst and this compound is particularly effective for generating alkyl radicals from alkyl halides. acs.orgsigmaaldrich.cn Mechanistic studies suggest that an electron-rich (diphosphine)bis(trimethylsilylmethyl)cobalt(II) complex, formed in situ, initiates the process. sigmaaldrich.cn This complex undergoes a single electron transfer (SET) to the alkyl halide. This transfer results in the homolytic cleavage of the carbon-halogen bond, producing an alkyl radical and a halide anion. iu.edupurdue.edu The cobalt complex is oxidized in the process and subsequently undergoes reductive elimination to regenerate a catalytically active low-valent cobalt species. acs.org This method provides a powerful and straightforward way to generate alkyl radicals under relatively mild conditions, enabling their participation in a variety of subsequent carbon-carbon bond-forming reactions. iu.edupurdue.edu

Cobalt-Catalyzed Three-Component Coupling Reactions (Alkyl Halides, 1,3-Dienes, this compound)

A novel three-component coupling reaction that synthesizes homoallylsilanes from alkyl halides, 1,3-dienes, and this compound has been developed, utilizing a cobalt-phosphine complex as the catalyst. acs.orgacs.orgcapes.gov.brlatrobe.edu.au This reaction efficiently combines three distinct components in a single operation to produce valuable synthetic intermediates in good to excellent yields. acs.orgacs.org The choice of phosphine (B1218219) ligand is critical, with 1,6-bis(diphenylphosphino)hexane (dpph) proving particularly effective. acs.orgacs.org

The proposed mechanism begins with the reduction of the Co(II) precursor to a low-valent cobalt complex by this compound. acs.org This active cobalt species reacts with the alkyl halide to generate an alkyl radical. The radical then adds to the 1,3-diene to form an allylic radical, which combines with the cobalt species to afford a π-allylcobalt complex. acs.org This complex is subsequently alkylated by this compound, and the resulting species undergoes reductive elimination to furnish the homoallylsilane product and regenerate the active cobalt catalyst. acs.orgacs.org

| 1,3-Diene Substrate | Product (Homoallylsilane) | Yield (%) |

|---|---|---|

| 1-Phenyl-1,3-butadiene | (E)-4-Cyclohexyl-1-phenyl-1-(trimethylsilylmethyl)-2-butene | 85 |

| 2,4-Hexadiene | (E)-4-Cyclohexyl-5-methyl-1-(trimethylsilyl)-2-hexene | 78 |

| Isoprene | 4-Cyclohexyl-2-methyl-1-(trimethylsilyl)-2-butene | 72 |

| 1,3-Cyclohexadiene | 3-(Cyclohexylmethyl)-3-(trimethylsilylmethyl)cyclohexene | 65 |

Olefinic C-H Functionalization Through Radical Alkenylation

Direct functionalization of olefinic C-H bonds represents a highly atom-economical approach to synthesizing complex alkenes. rsc.orgrsc.org While the Heck reaction is a well-established method, it is typically limited to aryl or vinyl electrophiles. rsc.orgrsc.org A complementary strategy has emerged through radical alkenylation, which allows for the use of alkyl electrophiles. rsc.org

In 2002, a pioneering method for the intermolecular cross-coupling of unactivated alkyl halides with styrenes was developed using cobalt catalysis with this compound as an essential additive. rsc.org This reaction, catalyzed by CoCl₂(dpph), accommodates primary, secondary, and tertiary alkyl halides, including less reactive alkyl chlorides. rsc.org The mechanism is distinct from the palladium-catalyzed Heck reaction and proceeds via a radical pathway, initiated by the cobalt-catalyzed generation of an alkyl radical from the alkyl halide. sigmaaldrich.cnrsc.org This radical adds to the styrene, and subsequent steps lead to the formation of the β-alkylstyrene product. rsc.org The low reactivity of this compound is advantageous as it prevents unwanted side reactions, contributing to good functional group tolerance. rsc.org

| Alkyl Halide | Product | Yield (%) |

|---|---|---|

| Cyclohexyl Iodide | (E)-β-Cyclohexylstyrene | 95 |

| 1-Bromoadamantane | (E)-β-(1-Adamantyl)styrene | 88 |

| n-Dodecyl Bromide | (E)-β-(n-Dodecyl)styrene | 85 |

| sec-Butyl Chloride | (E)-β-(sec-Butyl)styrene | 76 |

Directed Metalation Group (DMG) Chemistry with O-Carbamates

The aryl O-carbamate group is one of the most powerful directed metalation groups (DMGs) in directed ortho metalation (DoM) chemistry. nih.govacs.org This functionality allows for the regioselective deprotonation of the ortho position on an aromatic ring, enabling subsequent functionalization with various electrophiles. organic-chemistry.org While DoM typically involves strong organolithium bases, related transformations can be achieved using other organometallic reagents in transition metal-catalyzed processes.

In this context, this compound has been used in the nickel-catalyzed silylation of naphthyl O-carbamates. nih.gov For example, naphthalene-2,7-diyl bis(diethylcarbamate) undergoes methyltrimethylsilylation using [(trimethylsilyl)methyl]magnesium chloride in the presence of Ni(acac)₂. nih.gov This reaction introduces the trimethylsilylmethyl group onto the naphthalene core, which can then be transformed into other functional groups for further synthetic applications, such as the construction of naphthalenophanes. nih.gov This demonstrates a complementary strategy to classical DoM, leveraging the reactivity of the Grignard reagent under transition metal catalysis to functionalize a position influenced by the powerful O-carbamate directing group.

This compound as a Precursor to Reactive Intermediates

This compound is a key reagent in the synthesis of trimethylsilyldiazomethane, a safer and more stable substitute for the highly explosive and toxic diazomethane. wikipedia.orgnih.gov The synthesis is achieved through a diazo-transfer reaction. researchgate.net

The most common laboratory-scale synthesis of trimethylsilyldiazomethane involves the reaction of this compound with diphenyl phosphorazidate (DPPA). wikipedia.orgorgsyn.org The Grignard reagent is added dropwise to a solution of DPPA in an ethereal solvent, typically at low temperatures to control the exothermic reaction. orgsyn.org The reaction proceeds via a diazo-transfer mechanism, where the azide group from DPPA is transferred to the carbon atom of the trimethylsilylmethyl Grignard reagent. This process results in the formation of trimethylsilyldiazomethane and a magnesium salt of diphenyl phosphate. guidechem.com

(CH₃)₃SiCH₂MgCl + (PhO)₂P(O)N₃ → (CH₃)₃SiCHN₂ + [(PhO)₂P(O)O]Mg(Cl)

A detailed experimental procedure involves the careful addition of the Grignard reagent to the DPPA solution at a temperature maintained below 0°C. orgsyn.org After the addition is complete, the reaction mixture is typically stirred for a period to ensure complete reaction. A precipitate of the magnesium salt forms during the reaction. orgsyn.org The workup involves quenching with cold water and extraction of the desired trimethylsilyldiazomethane into an organic solvent. orgsyn.orgguidechem.com

| Compound Name | Role | Chemical Formula | Molar Mass (g/mol) |

|---|---|---|---|

| This compound | Starting Material (Grignard Reagent) | C₄H₁₁ClMgSi | 146.97 |

| Diphenyl Phosphorazidate (DPPA) | Starting Material (Diazo-transfer agent) | C₁₂H₁₀N₃O₃P | 275.20 |

| Trimethylsilyldiazomethane | Product | C₄H₁₀N₂Si | 114.23 |

| Magnesium Diphenyl Phosphate Salt | Byproduct | C₁₂H₁₀ClMgO₄P | 312.93 |

While this compound itself is not directly a generator of the carbenoid Si(CH₃)₃CH₂⁻, it is a crucial precursor to trimethylsilyldiazomethane, which in turn serves as a source of a trimethylsilylmethyl carbenoid or a related reactive species. The deprotonation of trimethylsilyldiazomethane with a strong base like butyllithium yields (trimethylsilyl)diazomethyllithium, (CH₃)₃SiCLiN₂, which is a versatile carbenoid-like reagent. wikipedia.org This lithiated species can then be used in various synthetic transformations.

Synthesis of Trimethylsilyldiazomethane

Mechanistic Elucidation and Structure-Reactivity Relationships

The presence of the trimethylsilyl group in this compound has a significant influence on its stability and reactivity, primarily due to the silicon β-effect. This effect describes the stabilization of a positive charge on a carbon atom that is in the β-position relative to a silicon atom.

This stabilization arises from a phenomenon known as hyperconjugation, where the σ-electrons of the carbon-silicon bond can overlap with the empty p-orbital of the β-carbocation. This delocalization of electron density helps to stabilize the positive charge. The silicon β-effect can influence the transition states of reactions involving this compound, particularly those that have some degree of carbocationic character at the β-carbon. This can lead to enhanced reaction rates compared to their non-silylated counterparts.

The stability of the C-Mg bond in this compound is also influenced by the electron-donating nature of the trimethylsilyl group. This can affect the nucleophilicity of the Grignard reagent. The steric bulk of the trimethylsilyl group also plays a role in the reagent's reactivity, potentially influencing the regioselectivity and stereoselectivity of its reactions.

| Effect | Description | Consequence on Reactivity |

|---|---|---|

| Silicon β-Effect (Hyperconjugation) | Stabilization of a positive charge at the β-carbon through overlap of the C-Si σ-bond with an empty p-orbital. | Can accelerate reactions proceeding through transition states with carbocationic character at the β-position. |

| Inductive Effect | The trimethylsilyl group is generally considered to be electron-donating. | Can influence the nucleophilicity of the carbanionic center. |

| Steric Hindrance | The bulky nature of the trimethylsilyl group. | Can direct the approach of the reagent, influencing regioselectivity and stereoselectivity. |

Coordination Chemistry in Catalyzed Transformations

The utility of this compound in transition metal-catalyzed cross-coupling reactions is significantly influenced by its coordination to the metal center. While detailed crystallographic or spectroscopic studies on coordination complexes specifically involving this compound with nickel or cobalt catalysts are not extensively documented in readily available literature, insights can be drawn from the broader understanding of Grignard reagent coordination in similar catalytic systems.

In nickel-catalyzed cross-coupling reactions, such as those involving aryl carbamates and anisoles, the coordination of the Grignard reagent is a critical step preceding transmetalation. acs.orgrameshrasappan.com The magnesium atom of the Grignard reagent is believed to play a crucial role. Research on nickel-catalyzed cross-coupling of aryl fluorides and chlorides with Grignard reagents has pointed to a synergistic effect between nickel and magnesium. organic-chemistry.org This is facilitated by ligands designed to preorganize both metal atoms, thereby lowering the activation energy for the cleavage of otherwise inert bonds like C–F. organic-chemistry.org This suggests a bimetallic transition state where the magnesium halide portion of the Grignard reagent interacts with the nickel catalyst or its ligands, facilitating the transfer of the trimethylsilylmethyl group.

The general coordination sphere of the nickel catalyst is dynamic throughout the catalytic cycle. Typically, in reactions involving phosphine or N-heterocyclic carbene (NHC) ligands, the catalytically active Ni(0) species is coordinatively unsaturated, allowing for the oxidative addition of the electrophile. rameshrasappan.comnih.gov Following this, the Grignard reagent coordinates to the resulting Ni(II) complex, setting the stage for transmetalation.

In cobalt-catalyzed transformations, such as the three-component coupling of alkyl halides, 1,3-dienes, and this compound, the coordination environment is likely to support mechanisms involving radical species or single-electron transfer (SET) processes. capes.gov.brnih.gov The coordination of the Grignard reagent to the cobalt center would influence its redox properties, facilitating the generation of the necessary radical intermediates from the alkyl halide. capes.gov.brnih.gov

The following table summarizes key findings from studies on related nickel-catalyzed cross-coupling reactions, which provide a basis for understanding the coordination environment.

| Catalyst System | Substrate | Key Mechanistic Feature | Implication for Coordination | Reference |

|---|---|---|---|---|

| Ni(cod)2 / SIPr·HCl / NaOtBu | Aryl Carbamate (Amination) | Computational studies suggest reductive elimination is rate-determining. | Coordination of the amine and carbamate to Ni(II) intermediate precedes C-N bond formation. | nih.gov |

| NiBr2(PPh3)2 | Aryl Carbamate | Rate-limiting C–O bond cleavage; non-radical transition state. | Coordination of the silylmagnesium reagent to the Ni(II) intermediate is essential for transmetalation. | rameshrasappan.com |

| Nickel / Triarylphosphine Ligand | Aryl Fluorides/Chlorides | Synergy between nickel and magnesium preorganized on the ligand. | Suggests a bimetallic coordination involving both Ni and the Mg of the Grignard reagent. | organic-chemistry.org |

| Nickel / 1,3-dicyclohexylimidazol-2-ylidene | Anisoles | Cleavage of C(aryl)–OMe bond. | Coordination of the Grignard reagent facilitates the challenging C-O bond activation. | acs.org |

Proposed Catalytic Cycles and Intermediates

Based on mechanistic studies of related transformations, plausible catalytic cycles for reactions involving this compound can be proposed. These cycles, while not definitively established for this specific reagent in all cases, provide a framework for understanding its reactivity.

Nickel-Catalyzed Cross-Coupling of Aryl Carbamates:

A likely catalytic cycle for the nickel-catalyzed cross-coupling of aryl carbamates with this compound is depicted to proceed via a Ni(0)/Ni(II) pathway. rameshrasappan.com

Oxidative Addition: The cycle commences with the oxidative addition of the aryl carbamate to a coordinatively unsaturated Ni(0) complex (Intermediate A ), forming a Ni(II) intermediate (B ). This step involves the cleavage of the C–O bond and is often the rate-limiting step of the reaction. rameshrasappan.com

Transmetalation: The this compound then undergoes transmetalation with the Ni(II) intermediate B . The trimethylsilylmethyl group replaces the carbamate group on the nickel center, leading to a new Ni(II) species (C ) and a magnesium salt byproduct.

Reductive Elimination: The final step is the reductive elimination from intermediate C , which forms the desired C-C bond in the product and regenerates the catalytically active Ni(0) species, thus closing the catalytic loop. rameshrasappan.com For some related nickel-catalyzed couplings, this step has been identified as potentially rate-determining through computational studies. nih.gov

Cobalt-Catalyzed Three-Component Coupling:

The cobalt-catalyzed three-component coupling involving an alkyl halide, a 1,3-diene, and this compound is suggested to proceed through a mechanism involving radical intermediates. capes.gov.brnih.gov

Radical Generation: The cobalt catalyst, likely in a low oxidation state, reacts with the alkyl bromide to generate an alkyl radical.

Radical Addition: This alkyl radical then adds to the 1,3-diene, forming an allylic radical.

Allylation and Silylation: The resulting allylic radical intermediate is subsequently trapped by a cobalt species, which then reacts with this compound to afford the homoallylsilane product and regenerate the active cobalt catalyst.

The following table outlines the proposed intermediates in these catalytic cycles.

| Catalytic System | Proposed Intermediate Type | Role in Catalytic Cycle | Supporting Evidence/Analogy |

|---|---|---|---|

| Nickel-Catalyzed Cross-Coupling | Ni(0) Complex | Active catalytic species, undergoes oxidative addition. | Commonly accepted mechanism for Ni-catalyzed cross-couplings. rameshrasappan.com |

| Aryl-Ni(II)-Carbamate Complex | Product of oxidative addition. | Analogous intermediates proposed in various Ni-catalyzed C-O activation reactions. rameshrasappan.com | |

| Aryl-Ni(II)-(CH2SiMe3) Complex | Product of transmetalation, precedes reductive elimination. | Inferred from the general mechanism of Kumada-type couplings. | |

| Cobalt-Catalyzed Three-Component Coupling | Alkyl Radical | Generated from the alkyl halide, adds to the diene. | The reaction is explicitly stated to involve a radical species from the alkyl halide. capes.gov.brnih.gov |

| Allylic Radical | Formed after the addition of the alkyl radical to the diene. | A logical consequence of radical addition to a conjugated diene system. |

Advanced Synthetic Applications and Methodological Advancements

Synthesis of Allylsilanes and Homoallylsilanes

The synthesis of allylsilanes and homoallylsilanes represents a cornerstone of organosilicon chemistry, and trimethylsilylmethylmagnesium chloride is a key reagent in several effective methodologies. These compounds are valuable intermediates in organic synthesis, serving as stable precursors for allylic anions.

One prominent method for preparing allylsilanes involves the twofold addition of a trimethylsilylmethyl metal species to an ester, followed by a Peterson-type elimination from the resulting bis(trimethylsilylmethyl)carbinol orgsyn.org. While the lithium derivative of trimethylsilylmethyl is effective with acid chlorides, a combination of cerium(III) chloride and this compound proves to be a powerful reagent for the conversion of esters to allylsilanes in excellent yields orgsyn.org. This approach is conceptually straightforward and provides a general route to these important synthetic intermediates.

Table 1: Examples of Allylsilane Synthesis from Esters using Me₃SiCH₂MgCl and CeCl₃ orgsyn.org

| Ester Substrate | Allylsilane Product | Yield (%) |

| Methyl benzoate | 2-phenyl-2-propenyltrimethylsilane | 90 |

| Methyl 4-methoxybenzoate | 2-(4-methoxyphenyl)-2-propenyltrimethylsilane | 88 |

| Methyl 2-naphthoate | 2-(2-naphthyl)-2-propenyltrimethylsilane | 92 |

| Methyl cyclohexanecarboxylate | 2-cyclohexyl-2-propenyltrimethylsilane | 85 |

While specific research on the regioselective synthesis of allylsilanes directly from α-chlorocarbonyl compounds using this compound is not extensively detailed in the provided search results, the general reactivity of Grignard reagents with carbonyl compounds suggests a plausible pathway. The initial nucleophilic addition of the trimethylsilylmethyl group to the carbonyl carbon would be followed by subsequent reactions, potentially involving the chlorine atom, to yield allylsilanes. The regioselectivity of such a reaction would be a critical aspect to control.

A convenient one-pot synthesis of allylsilanes from enolizable methyl aryl ketones has been developed, which employs an "abnormal" Peterson olefination. This method involves the nucleophilic addition of the trimethylsilylmethyl group to the ketone, generating a β-silylalkoxide intermediate thieme-connect.dethieme-connect.com. Subsequent treatment with diisobutylaluminum chloride and heating promotes an elimination reaction to afford the corresponding allylsilane in fair yields thieme-connect.dethieme-connect.com. This protocol is particularly effective for p-haloaryl methyl ketones thieme-connect.de. The use of diethyl ether from the this compound solution is often sufficient as the solvent for the initial formation of the β-silylalkoxide thieme-connect.de.

Table 2: One-Pot Synthesis of Allylsilanes from Enolizable Ketones thieme-connect.de

| Ketone | Allylsilane Product | Yield (%) |

| Acetophenone | [(2-Phenyl)allyl]trimethylsilane | 65 |

| 4'-Chloroacetophenone | {2-[4-(Chloro)phenyl]allyl}trimethylsilane | 70 |

| 4'-Bromoacetophenone | {2-[4-(Bromo)phenyl]allyl}trimethylsilane | 72 |

| 4'-Fluoroacetophenone | {2-[4-(Fluoro)phenyl]allyl}trimethylsilane | 68 |

Cobalt-catalyzed allylic substitution reactions offer a powerful method for the formation of C-C bonds. The reaction of allylic ethers with this compound, in the presence of a cobalt catalyst, proceeds smoothly to yield homoallylsilanes oup.comoup.com. For instance, the treatment of cinnamyl methyl ether with this compound and a cobalt(II) chloride catalyst affords the linear homoallylsilane product in high yield oup.com. Interestingly, while the choice of phosphine (B1218219) ligand can be crucial for other Grignard reagents, the trimethylsilylmethylation can proceed efficiently even with ligandless CoCl₂ oup.com. This cobalt-catalyzed approach has also been extended to a three-component coupling reaction of alkyl bromides, 1,3-dienes, and this compound to produce homoallylsilanes in good to excellent yields nih.gov.

Preparation of Functionalized β-Keto-trimethylsilanes

The synthesis of functionalized β-keto-trimethylsilanes highlights another important application of this compound. These compounds are valuable synthetic intermediates due to the presence of both a ketone and a silicon moiety.

A notable method for the preparation of functionalized β-keto-trimethylsilanes involves the retro-Claisen cleavage of α-nitrocycloalkanones using this compound researchgate.net. This process demonstrates significant chemoselectivity and results in the nucleophilic ring cleavage of the α-nitrocycloalkanone to produce β-ketosilanes bearing a nitro functionality in high yields researchgate.net. The reaction's success is, however, dependent on the ring size of the starting cycloalkanone, with the process failing for larger rings (n > 7) researchgate.net. The unusual reactivity observed in this transformation is tentatively explained by the silicon β-effect researchgate.net.

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective transformations is a central goal in modern organic synthesis. This compound has been employed in strategies aimed at achieving high levels of stereocontrol.

In the context of preparing chiral secondary mixed alkylmagnesium reagents, this compound has been used in a Barbier-type procedure. The reaction of secondary alkyl iodides with this compound in the presence of t-butyllithium provides optically enriched secondary mixed alkylmagnesium species with high retention of configuration researchgate.net. These chiral Grignard reagents can then be used in subsequent enantioselective reactions, such as electrophilic aminations, to produce α-chiral amines with high enantiomeric excess researchgate.net. The use of this compound in this context was found to considerably reduce the rate of racemization of the chiral Grignard reagent researchgate.net.

While the direct involvement of this compound as a chiral auxiliary or in a catalytic enantioselective process is not extensively detailed in the provided results, its role in the formation of stereochemically defined organometallic reagents underscores its importance in the broader field of asymmetric synthesis.

Silicon-Directed Diene Synthesis for Stereocontrol

The synthesis of 1,3-dienes with high stereoselectivity is a significant challenge in organic chemistry, as the geometry of the diene profoundly impacts its reactivity and the stereochemical outcome of subsequent transformations like the Diels-Alder reaction. mdpi.comnih.gov this compound is instrumental in creating allylsilanes, which are key precursors for the stereocontrolled synthesis of these dienes.

One prominent method involves the Peterson olefination, where an α-silyl carbanion reacts with a carbonyl compound to form a β-hydroxysilane intermediate. wikipedia.orgorganicchemistrydata.org This intermediate can then undergo syn- or anti-elimination under basic or acidic conditions, respectively, to yield either the (Z)- or (E)-alkene with high stereoselectivity. wikipedia.orgnih.govorganic-chemistry.org By applying this logic to the synthesis of dienes, the silicon group directs the formation of the double bond's geometry. For instance, organometallic addition to an α-silyl aldehyde can produce an erythro-β-hydroxysilane, which upon treatment with potassium hydride (KH), yields a (Z)-alkene. nih.gov Conversely, using boron trifluoride would lead to the (E)-alkene. nih.gov This controlled elimination is a powerful tool for constructing stereodefined dienes.

Table 1: Stereoselective Olefin Synthesis via Peterson Olefination

| Precursor | Intermediate | Reagent for Elimination | Product Stereochemistry |

| α-Silyl Aldehyde + Organometallic | erythro-β-hydroxysilane | Potassium Hydride (KH) | (Z)-Alkene |

| α-Silyl Aldehyde + Organometallic | erythro-β-hydroxysilane | Boron Trifluoride (BF₃) | (E)-Alkene |

This silicon-directed approach provides a reliable pathway to dienes with specific stereochemistry, which is crucial for their application as synthetic intermediates. mdpi.com

Asymmetric Induction in Diels-Alder Reactions (Observed Outcomes)

The Diels-Alder reaction is a cornerstone of organic synthesis for constructing six-membered rings with multiple stereocenters. wikipedia.orgwiley-vch.de The use of silicon-containing dienes, synthesized using reagents like this compound, can significantly influence the stereochemical outcome of these cycloadditions. nih.govrsc.org

In asymmetric Diels-Alder reactions, stereocontrol is often achieved using chiral auxiliaries attached to the dienophile or through chiral Lewis acid catalysts. nih.govharvard.edu However, the diene itself can also be a source of asymmetry. Chiral 1-amino-3-siloxy-1,3-butadienes, for example, have been shown to undergo thermal Diels-Alder reactions with dienophiles like methacrolein to yield a single endo-diastereomer with high asymmetric induction. acs.org

Table 2: Asymmetric Induction in a Diels-Alder Reaction with a Chiral Siloxy-Diene

| Diene | Dienophile | Reaction Type | Observed Outcome | Enantiomeric Excess (ee) |

| Chiral 1-amino-3-siloxy-1,3-butadiene | Methacrolein | Thermal [4+2] Cycloaddition | Single endo-cycloadduct | 94% |

| Chiral 1-amino-3-siloxy-1,3-butadiene | Acrylate with C₂-Symmetric Auxiliary | [4+2] Cycloaddition | Mixture of endo/exo adducts | 93% (after conversion) |

Exploration of Multi-Component Coupling Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly valued for their efficiency and atom economy. This compound has been successfully employed in such reactions to construct complex molecular architectures.

One notable example is a cobalt-catalyzed three-component coupling reaction. In this process, alkyl bromides, 1,3-dienes, and a silylmethylmagnesium reagent are combined to generate new, highly functionalized products in a single operation. nih.gov This strategy demonstrates the utility of the silyl Grignard reagent in forging multiple carbon-carbon bonds in a convergent manner.

Tandem and Domino Processes for Complex Molecule Synthesis

Tandem, or domino, reactions are processes involving at least two consecutive transformations where the subsequent reaction is triggered by the functionality formed in the previous step, all without isolating intermediates or adding new reagents. wikipedia.org These sequences are powerful for rapidly building molecular complexity from simple precursors.

This compound has proven effective in initiating such cascades. For instance, it can be used to generate highly reactive benzyne intermediates in situ from precursors like 2-(trimethylsilyl)phenyl triflate. This benzyne can then immediately undergo a cycloaddition reaction with a tethered diene or other trapping agent. This approach has been utilized in the stereo-controlled synthesis of polycyclic compounds, showcasing a domino sequence of benzyne generation followed by a [4+2] cycloaddition.

Diverse Functionalization Strategies

The trimethylsilylmethyl group, introduced by its corresponding Grignard reagent, is not merely a placeholder. It serves as a versatile synthetic handle that can be transformed into a variety of other functional groups, significantly broadening the synthetic utility of the initial Grignard addition.

Selective Functionalization of Hydrocarbon Scaffolds

Directed metalation is a powerful strategy for the regioselective functionalization of otherwise unreactive C-H bonds. While typically associated with strong lithium bases, Grignard reagents can also participate in related transformations.

A key example involves the nickel-catalyzed cross-coupling of this compound with aromatic compounds bearing a directing group. The reaction of naphthalene-2,7-diyl bis(diethylcarbamate) with [(trimethylsilyl)methyl]magnesium chloride in the presence of a Ni(acac)₂ catalyst results in the selective introduction of the trimethylsilylmethyl group at a specific position on the naphthalene scaffold. This transformation serves as a crucial step in the synthesis of complex macrocycles like naphthalenophanes.

Introduction of Carbinol and Methylamino Moieties

The carbon-silicon (C-Si) bond is relatively stable, allowing the trimethylsilylmethyl group to be carried through multiple synthetic steps. nih.gov However, this bond can be selectively cleaved and replaced with other functional groups, most notably a hydroxyl group (carbinol) or an amino group.

The conversion of a C-Si bond to a C-OH bond is reliably achieved through the Fleming-Tamao oxidation . mdpi.comnih.gov In this two-step process, the organosilane is first treated with a Lewis acid and a source of halide to replace one of the methyl groups on the silicon with a more reactive heteroatom. The resulting activated silane is then oxidized, typically with hydrogen peroxide or a peracid, which causes the alkyl group to migrate, ultimately yielding an alcohol after workup. nih.govmdpi.com A significant advantage of this reaction is its stereospecificity; the configuration of the carbon center attached to the silicon is retained during the oxidation. mdpi.com This allows the trimethylsilyl group to function as a "masked hydroxyl group," providing a strategic advantage in complex syntheses. nih.gov

The transformation of a C-Si bond to a C-N bond is less common but can be achieved through electrophilic amination. wikipedia.orgnih.gov This involves the reaction of an organometallic species, such as a carbanion derived from the organosilane, with an electrophilic nitrogen source. researchgate.netwiley-vch.de Reagents like O-sulfonylhydroxylamines can effectively aminate a range of carbanions. wiley-vch.de While direct, high-yielding conversion of an unactivated alkylsilane to a primary amine is challenging, strategic application of these methods allows for the introduction of nitrogen-containing moieties.

Synthesis of N,N-Dialkyl-β-silylated Amines

The synthesis of β-silylated amines represents a significant application of organosilicon compounds in organic chemistry. One established method for C-C bond formation is the nucleophilic addition of organometallic reagents, such as Grignard reagents, to imines. nih.gov This reaction is a versatile route to complex amine structures. researchgate.netnih.gov

The structure of this compound, featuring a nucleophilic carbon atom bonded to magnesium, makes it a suitable reagent for addition to the electrophilic carbon of an imine C=N double bond. nih.govnih.gov The general mechanism involves the attack of the trimethylsilylmethyl carbanion equivalent on the imine carbon, which forms a new carbon-carbon bond and results in a magnesium amide intermediate. Subsequent aqueous workup of this intermediate quenches the amide to yield the final amine product.

When applied to N,N-dialkyl substituted imines, this methodology would theoretically produce N,N-Dialkyl-β-silylated amines. The trimethylsilyl group is thus positioned beta (β) to the nitrogen atom of the newly formed amine. The reaction is predicated on the inherent polarity and reactivity of the organomagnesium compound. bartleby.combethunecollege.ac.in

General Reaction Scheme:

Followed by aqueous workup to yield:

Preparation of Silicon-Containing Azole Derivatives

A notable synthetic application of this compound is in the preparation of silicon-containing azole derivatives, which have been investigated for their biological activity. Research has demonstrated the synthesis of novel silicon-containing triazole compounds with fungicidal properties.

In a key study, this compound was reacted with various 2-(1H-1,2,4-triazol-1-yl)acetophenones. The addition of the Grignard reagent to the ketone carbonyl group, enhanced by the presence of magnesium bromide diethyl etherate, yielded a series of 2-aryl-1-(1H-1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol derivatives. Subsequent testing revealed that these compounds possess significant fungicidal activity.

Among the synthesized derivatives, 2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol was identified as a particularly potent candidate for development as a novel fungicide. This synthesis highlights the utility of this compound in creating complex molecules for agrochemical applications.

| Reactant | Reagent | Additive | Product Class | Noted Biological Activity |

|---|---|---|---|---|

| 2-(1H-1,2,4-triazol-1-yl)acetophenones | This compound | Magnesium bromide diethyl etherate | Silicon-containing azole derivatives | Fungicidal |

Industrial and Pharmaceutical Relevance

Role in Thin Film Deposition and Material Science

The use of organometallic compounds as single-source precursors for Chemical Vapor Deposition (CVD) is a key technique in material science for producing high-quality thin films. uni-saarland.de Materials such as silicon carbide (SiC) are often deposited using silicon- and carbon-containing precursors. nih.govresearchgate.net Common precursors for SiC film synthesis include methyltrichlorosilane (MTS) or dual sources like dichlorosilane and acetylene. nih.govdtic.mil

While organosilicon compounds are central to this field, the specific application of this compound as a precursor in CVD or Atomic Layer Deposition (ALD) for materials like SiC is not prominently documented in the available research. The literature on SiC precursors tends to focus on volatile, halogenated silanes or carbosilanes that are suitable for vapor phase deposition processes. google.comgoogle.com

Catalytic Applications in Polymerization Processes

In the field of polymer chemistry, Ziegler-Natta catalysts are fundamental for the polymerization of olefins. wikipedia.org These catalytic systems typically consist of a transition metal compound (e.g., a titanium halide) and a cocatalyst, which is often an organoaluminum compound like triethylaluminium. wikipedia.orgresearchgate.net The catalyst is frequently supported on a material such as magnesium chloride (MgCl₂). mdpi.com

The role of the cocatalyst is to activate the transition metal center, initiating the polymerization process. researchgate.net Although Grignard reagents are organomagnesium compounds and are structurally related to components of some Ziegler-Natta systems, the specific use of this compound as a primary catalyst or cocatalyst in major industrial olefin polymerization processes is not established in the literature. The field predominantly relies on organoaluminum cocatalysts for their well-understood activity and performance characteristics. wikipedia.orgchula.ac.th

Contributions to Pharmaceutical Synthesis

Grignard reagents are foundational tools in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, primarily due to their effectiveness in forming carbon-carbon bonds. guidechem.comnih.gov The nucleophilic character of the organomagnesium compound allows for its addition to a wide range of electrophiles, enabling the construction of complex molecular skeletons found in many drug molecules. wikipedia.orgzmsilane.com

A specific and significant contribution of this compound to the pharmaceutical field is demonstrated by its use in synthesizing biologically active compounds. As detailed in section 3.5.4, the reagent is instrumental in preparing silicon-containing azole derivatives. These compounds have been shown to exhibit potent fungicidal activity, making them relevant to the development of new antifungal agents for pharmaceutical or agrochemical use. This application underscores the value of this compound in medicinal chemistry and drug discovery programs.

| Reagent | Synthetic Application | Intermediate/Product Class | Pharmaceutical Relevance |

|---|---|---|---|

| This compound | Nucleophilic addition to ketones | Silicon-containing azole alcohols | Synthesis of potential new fungicidal agents |

Analytical and Spectroscopic Characterization in Research of Trimethylsilylmethylmagnesium Chloride

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are fundamental to the characterization of Trimethylsilylmethylmagnesium Chloride. They provide insights into the molecular structure and allow for real-time observation of chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide unique information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by two main signals corresponding to the distinct proton environments in its structure. The nine protons of the three methyl groups attached to the silicon atom are chemically equivalent and appear as a sharp, intense singlet. Due to the electropositive nature of silicon, this signal is expected to be significantly upfield, typically around 0 ppm. The two protons of the methylene group (-CH₂-) are adjacent to the electropositive magnesium atom, which strongly shields them. This results in a distinct singlet appearing at a highly shielded (upfield) chemical shift, a characteristic feature for the methylene group in Grignard reagents of this type. The integration of these peaks would show a 9:2 ratio, confirming the relative number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary structural information. A signal corresponding to the methyl carbons of the trimethylsilyl group would be observed at an upfield chemical shift. A second, typically weaker, signal for the methylene carbon (-CH₂-) would also be present. Its chemical shift is significantly influenced by the direct attachment to the magnesium atom, reflecting the carbanionic character of this carbon.

These NMR data are crucial for confirming the successful formation of the Grignard reagent and for assessing its purity, as signals from the starting material, (Chloromethyl)trimethylsilane, or side products would be readily identifiable. escholarship.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| ¹H | -Si(CH ₃)₃ | ~ 0.1 | Singlet | 9H |

| ¹H | -CH ₂MgCl | ~ -1.5 | Singlet | 2H |

| ¹³C | -Si(C H₃)₃ | ~ 2 | Quartet | - |

| ¹³C | -C H₂MgCl | ~ -8 | Triplet | - |

Advanced Analytical Techniques for Mechanistic Studies

Understanding the reaction pathways of Grignard reagents requires advanced techniques capable of detecting and characterizing transient intermediates.

Fluorescence Lifetime Imaging Microscopy (FLIM) is an advanced technique that measures the decay rate of fluorescence from a probe molecule. nih.gov This decay rate, or lifetime, is highly sensitive to the molecule's immediate chemical environment. escholarship.org While this compound itself is not fluorescent, FLIM can be employed to study its reaction mechanisms by introducing a fluorescent probe into the reaction mixture or by studying reactions with fluorescent substrates. escholarship.orgchemrxiv.org

In the context of Grignard reactions, FLIM can provide invaluable insights into:

Aggregation States: Grignard reagents are known to exist in complex equilibria (the Schlenk equilibrium) involving various aggregated species in solution. Changes in the fluorescence lifetime of a probe molecule can indicate its association with different organomagnesium aggregates, helping to characterize the species present under reaction conditions.

Reaction Intermediates: When this compound reacts with a fluorescent carbonyl compound, for example, the formation of an intermediate complex can alter the fluorophore's environment. This change can be detected as a shift in the fluorescence lifetime, allowing for the in-situ characterization of transient intermediates that are difficult to isolate or observe with other techniques. escholarship.org

Chromatographic Techniques for Purification and Quantification

Chromatography is essential for separating the components of a reaction mixture, enabling both the purification of desired products and the quantitative analysis of the reaction's outcome.

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds, making it highly suitable for analyzing the products of reactions involving this compound. nih.govresearchgate.net This Grignard reagent is often used to introduce the trimethylsilylmethyl group onto an organic substrate. The resulting organosilane products are typically volatile and can be readily analyzed by GC. dss.go.th

The process generally involves:

Quenching and Workup: After the reaction is complete, it is quenched (e.g., with an aqueous solution) and the organic products are extracted into a suitable solvent.

Derivatization (if necessary): While many organosilane products are directly analyzable, some products may contain polar functional groups (e.g., alcohols) that require derivatization to increase their volatility and thermal stability for GC analysis. A common method is silylation, where a silylating agent is used to convert -OH groups to -OSiMe₃ groups.

GC Analysis: A small volume of the sample is injected into the gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to detect the separated components as they elute from the column. researchgate.net

GC is a powerful tool for quantification. By adding a known amount of an internal standard to the reaction mixture before analysis, the peak areas of the products can be compared to that of the standard to accurately determine their yields. acs.org This allows for the precise assessment of reaction efficiency and the optimization of reaction conditions.

Interactive Table 2: Representative GC Data for a Hypothetical Reaction Product.

| Compound Name | Retention Time (min) | Peak Area (Arbitrary Units) | Calculated Yield (%) |

| Internal Standard (e.g., Dodecane) | 8.52 | 50,000 | - |

| Product A (A Silylated Alcohol) | 10.24 | 85,000 | 75 |

| By-product B | 7.15 | 12,000 | 11 |

Theoretical and Computational Chemistry Studies on Trimethylsilylmethylmagnesium Chloride

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its physical properties and reactivity. For trimethylsilylmethylmagnesium chloride, computational methods such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to provide a detailed picture of its bonding.

NBO analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. uni-muenchen.deq-chem.com This method allows for the quantification of atomic charges, bond orders, and the hybridization of atomic orbitals contributing to a specific bond. In this compound, NBO analysis reveals the highly polarized nature of the C-Mg bond, with a significant negative charge localized on the carbon atom and a positive charge on the magnesium atom. This charge distribution underscores the carbanionic character of the trimethylsilylmethyl group, which is central to its reactivity as a nucleophile. ucalgary.camsu.edu